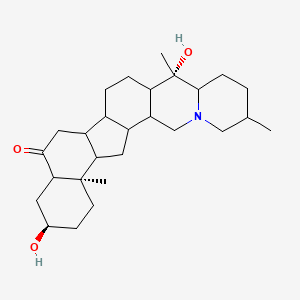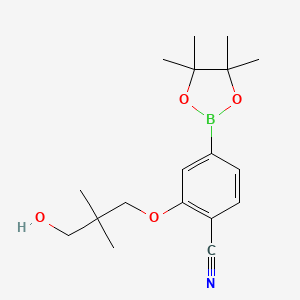![molecular formula C7H12F2N2 B2403406 (1S,4S)-2-(2,2-difluoroethyl)-2,5-diazabicyclo[2.2.1]heptane CAS No. 1776952-39-6](/img/structure/B2403406.png)
(1S,4S)-2-(2,2-difluoroethyl)-2,5-diazabicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,4S)-2-(2,2-difluoroethyl)-2,5-diazabicyclo[2.2.1]heptane, also known as DFH, is a bicyclic amine compound that has received significant attention in scientific research due to its potential applications in medicinal chemistry. DFH is a chiral compound, meaning that it exists in two mirror-image forms, and the (1S,4S) enantiomer has been found to have the most promising properties for drug development.
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
(1S,4S)-2-(2,2-difluoroethyl)-2,5-diazabicyclo[2.2.1]heptane, due to its structural uniqueness, finds extensive application in medicinal chemistry. For instance, Beinat et al. (2013) detail a practical synthesis of this compound, highlighting its significance in pharmaceutical research Beinat et al., 2013. Additionally, studies by McGuirk et al. (1992) and others have explored the compound's role in synthesizing novel antibacterial agents, particularly in veterinary medicine McGuirk et al., 1992.
Pharmaceutical Development
The compound's role in drug discovery and development is also noteworthy. Ivon et al. (2015) report its use in synthesizing optically pure carboxylic acid, a precursor for drug development Ivon et al., 2015. Furthermore, Laskar et al. (2018) discuss the synthesis of derivatives of this compound for potential antiproliferative activity against human cervical cancer cell lines, demonstrating its utility in cancer research Laskar et al., 2018.
Catalysis and Chemical Synthesis
In the realm of chemistry, the application of this compound extends to catalysis and synthesis. For example, Jordis et al. (2001) have explored its derivatives in enantioselective catalysis, indicating its versatility in chemical synthesis Jordis et al., 2001.
Crystallographic Studies
In crystallography, Britvin et al. (2017) have characterized the molecular structure of the compound, emphasizing its importance in understanding molecular interactions and design Britvin et al., 2017.
Organocatalysis
The compound's application in organocatalysis is also significant. González-Olvera et al. (2008) report its use in the enantioselective Biginelli reaction, showcasing its potential in asymmetric synthesis González-Olvera et al., 2008.
Cannabinoid Activity
In the study of cannabinoids, López-Ortíz et al. (2010) synthesized a derivative of this compound, indicating its binding and activation of cannabinoid receptors, which is crucial in the field of neuromodulation López-Ortíz et al., 2010.
Antibacterial Agent Synthesis
Additionally, its role in synthesizing other antibacterial agents is documented by Remuzon et al. (1992), who explored its efficacy against various bacteria, highlighting its potential in combating infections Remuzon et al., 1992.
Neuronal Nicotinic Receptor Studies
Li et al. (2010) have also investigated its derivatives for affinity toward alpha7 neuronal nicotinic receptors, contributing to our understanding of neural signaling Li et al., 2010.
Eigenschaften
IUPAC Name |
(1S,4S)-2-(2,2-difluoroethyl)-2,5-diazabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2N2/c8-7(9)4-11-3-5-1-6(11)2-10-5/h5-7,10H,1-4H2/t5-,6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUDOQLVBKLJBO-WDSKDSINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2CC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN[C@@H]1CN2CC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,6-dimethyl-3-((2-morpholino-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2403328.png)

![tert-butyl 3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate hydrochloride](/img/structure/B2403332.png)
![(2-Hydroxypropyl){[4-(4-{[(2-hydroxypropyl)amino]sulfonyl}phenyl)phenyl]sulfon yl}amine](/img/structure/B2403333.png)
![5-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2403337.png)



![2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B2403345.png)

